Methyl 3-(diethylcarbamoyl)benzoate

Analytical Chemistry Metabolite Quantification DEET Biomonitoring

In quantitative DEET biomonitoring, using the wrong positional isomer as a derivatization reagent leads to chromatographic misalignment and failed method validation. This meta-substituted compound is the structurally exact match to 3-(diethylcarbamoyl)benzoic acid (DCBA), the primary urinary DEET metabolite, ensuring identical retention behavior and fragmentation patterns. - Converts directly to DCBA methyl ester for validated LC-MS/MS and GC-MS internal standard methods. - ≥95% purity, supplied with comprehensive Certificates of Analysis. - Deuterated analog (Methyl 3-(diethylcarbamoyl)benzoate-d10) also commercially available for isotope dilution quantification.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 126926-38-3
Cat. No. B047674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(diethylcarbamoyl)benzoate
CAS126926-38-3
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC(=CC=C1)C(=O)OC
InChIInChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-7-6-8-11(9-10)13(16)17-3/h6-9H,4-5H2,1-3H3
InChIKeyIDCIKRQWQOPCOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(diethylcarbamoyl)benzoate (CAS 126926-38-3): Core Properties and Sourcing Baseline


Methyl 3-(diethylcarbamoyl)benzoate (CAS 126926-38-3), also referenced as 3-[(diethylamino)carbonyl]benzoic acid methyl ester, is an aromatic amide-ester compound with the molecular formula C13H17NO3 and molecular weight of 235.28 g/mol . The compound features a meta-substituted diethylcarbamoyl group on a benzoate methyl ester scaffold. As a synthetic building block, its primary documented research application is as a derivatization reagent or precursor for generating internal standards in the quantitative analysis of carboxylic acid metabolites of N,N-diethyl-m-toluamide (DEET) in biological matrices . The compound is available commercially with purity specifications of ≥95%, typically from synthesis-oriented suppliers .

Why Methyl 3-(diethylcarbamoyl)benzoate Cannot Be Casually Replaced by Other Diethylcarbamoyl Benzoate Regioisomers


Within the diethylcarbamoyl benzoate methyl ester series, positional isomerism critically dictates both analytical behavior and synthetic utility. Methyl 3-(diethylcarbamoyl)benzoate (meta-substituted) exhibits distinct chromatographic retention, mass spectrometric fragmentation patterns, and chemical reactivity compared to its 2-substituted (ortho) and 4-substituted (para) regioisomers [1]. For applications involving DEET metabolite analysis, the meta configuration is essential because the target analyte—3-(diethylcarbamoyl)benzoic acid (DCBA)—is the principal urinary metabolite of DEET and possesses identical meta substitution geometry . Substituting a para- or ortho-substituted analog would compromise structural fidelity to the target metabolite, invalidating its use as a derivatization precursor or internal standard surrogate. Furthermore, in synthetic applications where regioselectivity governs downstream coupling or cyclization outcomes, the electronic and steric environment conferred specifically by the meta-carbamoyl group cannot be replicated by alternative substitution patterns [2].

Methyl 3-(diethylcarbamoyl)benzoate: Quantified Differentiators for Scientific Selection


Regioisomeric Specificity for DEET Metabolite Derivatization: Meta vs. Para Substitution

In the context of DEET metabolite analysis, Methyl 3-(diethylcarbamoyl)benzoate (meta-substituted) serves as a derivatization precursor for generating the methyl ester of 3-(diethylcarbamoyl)benzoic acid (DCBA), the primary urinary metabolite of DEET. The para-substituted regioisomer (Methyl 4-(diethylcarbamoyl)benzoate, CAS 122357-96-4) [1] shares identical molecular formula (C13H17NO3) and molecular weight (235.28 g/mol) , but its distinct substitution geometry precludes accurate representation of the target analyte. The meta substitution is a structural requirement determined by DEET metabolism, not an arbitrary synthetic choice.

Analytical Chemistry Metabolite Quantification DEET Biomonitoring

Stable Isotope-Labeled Internal Standard Availability: Methyl 3-(diethylcarbamoyl)benzoate-d10

Methyl 3-(diethylcarbamoyl)benzoate is commercially available as a deuterium-labeled analog (Methyl 3-(diethylcarbamoyl)benzoate-d10) . The deuterated derivative contains ten deuterium atoms replacing hydrogen atoms, increasing the molecular weight from 235.28 g/mol to 245.34 g/mol . This stable isotope-labeled version serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) quantitative analysis, enabling accurate correction for matrix effects, extraction recovery variability, and ionization efficiency fluctuations .

Quantitative Mass Spectrometry Stable Isotope Dilution LC-MS/MS Method Development

Differentiated Synthetic Utility: Ortho-Substituted Regioisomer Exhibits Altered Electrophilic Reactivity

The ortho-substituted regioisomer, Methyl 2-(diethylcarbamoyl)benzoate, exhibits distinct chemical behavior characterized primarily by its reactivity as an electrophile due to the enhanced electrophilicity of the carbonyl group at the ortho position . In contrast, the meta-substituted Methyl 3-(diethylcarbamoyl)benzoate lacks this ortho-induced electrophilic activation, making it a less reactive but more selective building block for applications requiring controlled amidic coupling or derivatization under mild conditions.

Medicinal Chemistry Synthetic Methodology Carbamoylating Agents

Methyl 3-(diethylcarbamoyl)benzoate: Evidence-Backed Application Scenarios for Informed Procurement


Preparation of Internal Standards for DEET Metabolite Biomonitoring via GC-MS or LC-MS/MS

Methyl 3-(diethylcarbamoyl)benzoate is used in the synthetic preparation of internal standards for quantifying carboxylic acid metabolites of N,N-diethyl-m-toluamide (DEET) in biological matrices such as rat urine . The compound undergoes derivatization to generate the methyl ester of 3-(diethylcarbamoyl)benzoic acid (DCBA), enabling accurate quantitation by gas chromatography or liquid chromatography coupled with mass spectrometry. This application scenario is uniquely suited to the meta-substituted isomer, as the target metabolite DCBA bears identical regioisomeric configuration . Laboratories performing exposure assessment or toxicokinetic studies of DEET should procure this specific compound rather than positional isomers.

Method Validation Using Deuterated Methyl 3-(diethylcarbamoyl)benzoate-d10 as Internal Standard

For laboratories developing validated quantitative LC-MS/MS or GC-MS methods for DEET metabolite determination, Methyl 3-(diethylcarbamoyl)benzoate-d10 serves as a stable isotope-labeled internal standard . The deuterated analog corrects for matrix effects, extraction efficiency variability, and ionization suppression/enhancement in biological samples. The commercial availability of the deuterated version specifically for the meta-substituted compound—and its absence for ortho and para regioisomers—makes the 3-substituted isomer the only viable choice for isotope dilution mass spectrometry method development .

Regioselective Synthetic Building Block for Amide-Containing Molecular Scaffolds

Methyl 3-(diethylcarbamoyl)benzoate serves as a meta-substituted aromatic building block for constructing more complex molecules in medicinal chemistry and organic synthesis . The meta positioning of the diethylcarbamoyl group confers distinct electronic and steric properties compared to ortho- or para-substituted analogs, enabling regioselective functionalization strategies. Unlike the ortho isomer, which exhibits enhanced electrophilic reactivity at the carbamoyl carbonyl , the meta isomer provides a more chemoselective handle for sequential transformations. Synthetic chemists designing multi-step routes with sensitive functional groups should select this meta-substituted variant to minimize undesired side reactions.

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